molecular formula C15H23NO2S B5823930 1-[(2,3,4-trimethylphenyl)sulfonyl]azepane

1-[(2,3,4-trimethylphenyl)sulfonyl]azepane

Cat. No. B5823930
M. Wt: 281.4 g/mol
InChI Key: QLRICGGMACUYGS-UHFFFAOYSA-N
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Description

The compound “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” is a type of sulfonamide . Sulfonamides are a group of compounds that contain a functional group called a sulfonyl group attached to an amine group . They are known for their wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” were not found, sulfonamides in general can be synthesized through a process called sulfonamidation . This involves the reaction of an amine with a sulfonyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, attached to a sulfonyl group that is further attached to a 2,3,4-trimethylphenyl group .

Scientific Research Applications

Oligonucleotide Synthesis

1-[(2,3,4-trimethylphenyl)sulfonyl]azepane serves as an efficient coupling reagent in the synthesis of oligonucleotides via the phosphotriester approach . Oligonucleotides are essential in molecular biology, genetics, and diagnostics. This compound facilitates the formation of phosphodiester bonds during oligonucleotide assembly.

Electrophilic Aromatic Substitution

In organic chemistry, electrophilic aromatic substitution (EAS) reactions play a crucial role in synthesizing benzene derivatives. The mesitylenesulfonyl group in 1-[(2,3,4-trimethylphenyl)sulfonyl]azepane can act as an electrophile, participating in EAS reactions to modify aromatic compounds . Researchers explore its reactivity in various aromatic systems.

Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of bacterial dihydrofolic acid synthesis due to its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . This inhibitory action disrupts the production of folic acid in bacteria, which is crucial for their growth and reproduction .

properties

IUPAC Name

1-(2,3,4-trimethylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12-8-9-15(14(3)13(12)2)19(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRICGGMACUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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